Product packaging for 5H-[1,3]Thiazolo[3,2-c][1,3]oxazole(Cat. No.:CAS No. 253610-31-0)

5H-[1,3]Thiazolo[3,2-c][1,3]oxazole

Cat. No.: B15411843
CAS No.: 253610-31-0
M. Wt: 127.17 g/mol
InChI Key: FKEDYRZIUPXNSZ-UHFFFAOYSA-N
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Description

5H-[1,3]Thiazolo[3,2-c][1,3]oxazole is a complex fused heterocyclic system of significant interest in medicinal and organic chemistry. This compound features a bicyclic scaffold that combines 1,3-thiazole and 1,3-oxazole rings, both of which are privileged structures in drug discovery due to their widespread presence in biologically active molecules . Fused heterocyclic systems containing thiazole and oxazole cores, such as thiazolo[3,2-a]pyrimidines and oxazolo[3,2-a]pyrimidines, are known to exhibit a broad spectrum of pharmacological activities. These reported activities include antipsychotic, anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties . While the specific biological profile and mechanism of action for this compound require further investigation, its structural similarity to these active scaffolds makes it a valuable building block for developing new therapeutic agents and probing biological targets. In synthetic chemistry, this compound serves as a versatile precursor for further functionalization. Researchers can utilize it to create diverse chemical libraries for structure-activity relationship (SAR) studies or as a core structure in the development of novel materials . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NOS B15411843 5H-[1,3]Thiazolo[3,2-c][1,3]oxazole CAS No. 253610-31-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

253610-31-0

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

5H-[1,3]thiazolo[3,2-c][1,3]oxazole

InChI

InChI=1S/C5H5NOS/c1-2-8-5-3-7-4-6(1)5/h1-3H,4H2

InChI Key

FKEDYRZIUPXNSZ-UHFFFAOYSA-N

Canonical SMILES

C1N2C=CSC2=CO1

Origin of Product

United States

Synthetic Methodologies for 5h 1 2 Thiazolo 3,2 C 1 2 Oxazole and Its Analogues

Classical and Conventional Cyclization Approaches

Traditional methods for building the thiazolo-oxazole framework often rely on stepwise cyclization reactions, where pre-functionalized precursors are condensed to form the respective heterocyclic rings.

Cyclization Reactions Utilizing Thioamides and α-Haloketones as Precursors

A foundational method for constructing the thiazole (B1198619) portion of the fused system is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. orientjchem.org In the context of 5H- nih.govchemmethod.comThiazolo[3,2-c] nih.govchemmethod.comoxazole (B20620), this typically involves reacting an oxazole-containing thioamide or, more commonly, reacting a suitable thioamide with a precursor that already contains an oxazole or a latent oxazole functionality.

For instance, a common strategy involves the reaction of a thiourea (B124793) derivative with an appropriate α-haloketone. chemmethod.comchemmethod.com In one study, a thiazole derivative was synthesized by reacting a thiosemicarbazone with a phenacyl bromide derivative in the presence of sodium acetate (B1210297) and ethanol. mdpi.com This reaction proceeds through initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and dehydration to yield the thiazole ring. acgpubs.org Kinetic studies of the reaction between thioamides and 3-chloroacetylacetone have shown it to be a second-order reaction, with the rate influenced by solvent dielectric constant and ionic strength. orientjchem.orgbenthamscience.com

Table 1: Examples of Thiazole Synthesis via Thioamide and α-Haloketone Cyclization

Thioamide/Thiourea Derivativeα-HaloketoneConditionsProduct TypeYield (%)Reference
Thiosemicarbazone derivativesSubstituted phenacyl bromidesFused NaOAc, EtOH, reflux4-substituted-2-hydrazinyl-1,3-thiazolesNot specified mdpi.com
Thiobenzamide3-ChloroacetylacetoneWater-ethanol systemThiazole derivativeNot specified orientjchem.org
Cephalexin-derived thiourea4-Phenyl phenacyl bromideAbsolute ethanol, reflux1,3-Thiazole derivative96% chemmethod.comchemmethod.com
Thiosemicarbazide3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneNeat, heat2-Hydrazino thiazole derivativeExcellent acgpubs.org

Approaches Involving Urea (B33335) and Thiourea Derivatives

Urea and thiourea derivatives are versatile building blocks for both thiazole and oxazole rings. These precursors can be used to construct the target fused system through sequential cyclizations. For example, a synthetic pathway can start with the conversion of an amino acid derivative into an N-acyl-thiourea, which is then cyclized with an α-haloketone to form a thiazole. Subsequent modifications and another cyclization step would then form the fused oxazole ring.

In a relevant synthesis, cephalexin (B21000) was converted to its ester, which then reacted with thiourea to form a thiourea derivative. chemmethod.comresearchgate.net This intermediate was subsequently reacted with 4-phenyl phenacyl bromide to yield a 1,3-thiazole derivative in high yield. chemmethod.comchemmethod.com A similar pathway using urea instead of thiourea led to the corresponding 1,3-oxazole derivative. chemmethod.comresearchgate.net This highlights the utility of these simple precursors in building complex heterocyclic systems. Another approach involves the reaction of thioglycolurils with α-bromoketones, which undergoes a cascade of reactions including S-alkylation, nucleophilic addition, and ring-opening/closing to form complex fused systems like imidazo[4,5-d]thiazolo[4,3-b]oxazole. researchgate.net

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry favors methods that improve efficiency, atom economy, and environmental footprint. One-pot reactions, multicomponent reactions, and novel cyclization strategies are at the forefront of these advancements.

One-Pot Reaction Protocols for Fused Thiazolo-Oxazole Systems

One-pot syntheses, which combine multiple reaction steps in a single flask, offer significant advantages in terms of time, resources, and yield. The synthesis of fused thiazole derivatives has been achieved through a one-pot, three-component reaction involving an epoxy-ketone, a thiourea or thioamide derivative, and acetic acid as an environmentally benign solvent. nih.gov This domino reaction proceeds under mild conditions to generate a library of bioactive fused-thiazole compounds. nih.gov

Similarly, thiazole and thiazolyl-pyrazole derivatives have been synthesized efficiently in a one-pot, multicomponent approach by condensing 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds under neat (solvent-free) conditions. acgpubs.org This method is noted for its high yields and short reaction times. acgpubs.org Other one-pot syntheses have been developed for various thiazole derivatives, demonstrating the versatility of this approach for creating complex heterocyclic structures. nih.gov

Van Leusen Oxazole Synthesis and Related Cyclizations

The Van Leusen oxazole synthesis is a powerful one-pot method for creating the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.org This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov While direct application to form the 5H- nih.govchemmethod.comThiazolo[3,2-c] nih.govchemmethod.comoxazole system would require a thiazole-substituted aldehyde, the Van Leusen reaction is a key strategy for constructing oxazole rings that can be part of a larger fused system. nih.govmdpi.com

Researchers have utilized the Van Leusen reaction to synthesize a wide array of 5-substituted oxazoles, which can be further functionalized. nih.govorganic-chemistry.org For example, 5-(aryl/furyl/thienyl) oxazoles have been prepared from the corresponding aldehydes and TosMIC, which then undergo further reactions to create fused heterobenzoxazoles. nih.govmdpi.comresearchgate.net The reaction is tolerant of various functional groups and has been adapted for use with microwave assistance and in ionic liquids to improve efficiency. nih.govorganic-chemistry.org

Table 2: Examples of Van Leusen Oxazole Synthesis

AldehydeReagentConditionsProductYield (%)Reference
Various aldehydesTosMICK₂CO₃, MeOH5-substituted oxazolesGood nih.gov
2-Chloroquinoline-3-carbaldehydeTosMICK₂CO₃, MeOH5-(2-tosylquinolin-3-yl)oxazole83% nih.govmdpi.com
α,β-Unsaturated aldehydesTosMICK₂CO₃, MeOH5-(ethenyl)oxazolesGood nih.govmdpi.com
Aromatic aldehydesTosMICQuaternary ammonium (B1175870) hydroxide (B78521) resin5-aryloxazolesHigh organic-chemistry.org

[3+3] Cyclocondensation Reactions for Ring System Construction

While less common for this specific ring system, [3+3] cyclocondensation reactions represent an advanced strategy for building six-membered rings, which can be fused to other heterocycles. Although direct [3+3] approaches for the five-membered rings of the thiazolo-oxazole core are not standard, related multi-component strategies that assemble the core from multiple fragments are prevalent.

Three-component reactions are often employed to construct fused pyrimidine (B1678525) systems, which share synthetic precursors with thiazoles. For instance, the condensation of 2-aminothiazoline, an aromatic aldehyde, and ethyl cyanoacetate (B8463686) is a known method for producing thiazolopyrimidines. nih.gov Another three-component cyclocondensation involves 3-aminotriazole, aldehydes, and a ketene (B1206846) N,S-acetal to create triazolo[1,5-a]pyrimidine scaffolds. dntb.gov.ua While not directly forming the target 5H- nih.govchemmethod.comThiazolo[3,2-c] nih.govchemmethod.comoxazole, these multi-component cyclocondensation strategies illustrate powerful methods for rapidly building molecular complexity from simple starting materials, a principle that can be adapted to the synthesis of the desired fused system. benthamdirect.comasianpubs.org

Transition-Metal-Free Synthetic Approaches

The development of transition-metal-free synthetic routes is a key focus in modern organic synthesis, aiming for more sustainable and cost-effective processes. For the synthesis of thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones, which are related fused systems, an efficient, one-pot method has been described. mdpi.com This approach involves the reaction of 2-aminothiazoles or 2-amino-oxazoles with fluorinated alkynoates. mdpi.com This transformation proceeds without the need for a transition-metal catalyst, offering good to excellent yields of the cyclized products. mdpi.com The versatility of this method allows for the creation of a library of fluorinated N-fused scaffolds. mdpi.com

Similarly, the synthesis of oxazoles, a core component of the target system, has been explored through various transition-metal-free strategies. rsc.org These methods are advantageous as they avoid the cost, toxicity, and potential for product contamination associated with transition metals. rsc.org

Cascade and Tandem Reactions for Complex Fused Systems

Cascade and tandem reactions offer an elegant and efficient approach to building complex molecular architectures from simple starting materials in a single operation. These reactions minimize waste and purification steps, making them highly desirable in synthetic chemistry.

A notable example is the development of a cascade reaction for the synthesis of imidazo[4,5-d]thiazolo[4,3-b]oxazole derivatives. researchgate.net This one-pot process involves the reaction of thioglycolurils with α-bromoketones and proceeds through a sequence of S-alkylation, nucleophilic addition, ring-opening, and ring-closing steps. researchgate.net This method demonstrates the power of cascade reactions to diastereoselectively generate complex fused heterocyclic systems in moderate to good yields. researchgate.net

The synthesis of various thiazole derivatives has also been achieved through domino/cascade and multicomponent reactions. nih.govnih.gov These strategies often involve sequential reactions such as Michael addition, elimination, and intramolecular cyclization to construct the desired heterocyclic core. nih.gov For instance, the reaction of thiobenzamides with 3-chlorochromone in the presence of a base leads to substituted thiazole derivatives through such a cascade mechanism. nih.gov

Synthesis of Functionalized and Derivatized 5H-mdpi.comresearchgate.netThiazolo[3,2-c]mdpi.comresearchgate.netoxazole Analogues

The ability to introduce various functional groups and substituents onto the core thiazolo-oxazole scaffold is crucial for modulating the biological activity of these compounds. Researchers have developed specific strategies for incorporating fluorinated moieties and for synthesizing a wide range of substituted derivatives.

Strategies for Introducing Fluorinated Moieties

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Several methods have been developed for the synthesis of fluorinated thiazolo-oxazole analogues.

One straightforward approach involves the use of fluorinated building blocks. For example, a series of novel fluorophenyl-based thiazoles were synthesized using the Hantzsch method, starting from 2-bromo-4-fluoroacetophenone. nih.gov This method allows for the direct incorporation of a fluorinated phenyl group onto the thiazole ring. nih.gov Similarly, the reaction of 2-aminothiazoles with fluorinated alkynoates provides a direct route to fluorinated thiazolo[3,2-a]pyrimidin-7-ones. mdpi.com

Another strategy involves the reaction of fluorine-containing phenacyl bromides with urea or substituted arylureas to afford 2-(amino/N-arylamino)-4-(fluoroaryl)oxazoles. zenodo.org These methods provide access to a variety of fluorinated oxazole derivatives that can serve as precursors for more complex fused systems.

Starting MaterialReagentProductYield (%)Reference
2-Aminothiazole (B372263)Ethyl 4,4,4-trifluoro-2-butynoate5-(Trifluoromethyl)-7H-thiazolo[3,2-a]pyrimidin-7-one88 mdpi.com
2-AminothiazoleEthyl 4,4,5,5,5-pentafluoro-2-pentynoate5-(Pentafluoroethyl)-7H-thiazolo[3,2-a]pyrimidin-7-one85 mdpi.com
2-Bromo-4-fluoroacetophenoneSubstituted thiosemicarbazones2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles61-80 nih.gov
Fluorine-containing phenacyl bromidesUrea/Arylureas2-(Amino/N-arylamino)-4-(fluoroaryl)oxazolesN/A zenodo.org

Methods for Synthesizing Substituted Fused Thiazolo-Oxazole Derivatives

A variety of synthetic methods have been employed to generate substituted fused thiazolo-oxazole derivatives, allowing for the exploration of structure-activity relationships.

A common strategy involves the cyclization of appropriately substituted precursors. For instance, the reaction of 2-(2-arylthiazol-4-yl)acetohydrazide with carbon disulfide and potassium hydroxide, followed by treatment with α-halo ketones, yields S-substituted thiazolyl-1,3,4-oxadiazole derivatives. mdpi.com This multi-step synthesis allows for the introduction of various aryl groups on the thiazole ring and different substituents via the α-halo ketone. mdpi.com

Another versatile approach is the reaction of cephalexin with various reagents to form 1,3-oxazole and 1,3-thiazole derivatives. chemmethod.comchemmethod.com For example, reacting a cephalexin-derived intermediate with 4-phenyl phenacyl bromide leads to the formation of a substituted 1,3-thiazole derivative. chemmethod.comchemmethod.com

The synthesis of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines has also been reported, starting from 4-aminoacetophenone and itaconic acid. nih.gov Subsequent bromination and reaction with thiocarbonyl compounds lead to the formation of 2,5-disubstituted thiazole derivatives. nih.gov

Furthermore, the functionalization of pre-formed fused systems, such as the Suzuki-Miyaura and Sonogashira cross-coupling reactions on brominated thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones, provides a powerful tool for introducing a wide range of aryl and alkynyl substituents. mdpi.com

Starting MaterialKey ReagentsProduct TypeReference
2-(2-Arylthiazol-4-yl)acetohydrazideCS₂, KOH, α-Halo ketonesS-Substituted thiazolyl-1,3,4-oxadiazole derivatives mdpi.com
Cephalexin-derived intermediate4-Phenyl phenacyl bromideSubstituted 1,3-thiazole derivative chemmethod.comchemmethod.com
1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acidBr₂, Thiocarbonyl compounds2,5-Disubstituted thiazole derivatives nih.gov
Brominated thiazolo[3,2-a]pyrimidin-7-onesArylboronic acids/Terminal alkynes, Palladium catalystAryl/Alkynyl-substituted thiazolo[3,2-a]pyrimidin-7-ones mdpi.com

Reaction Mechanisms and Chemical Reactivity of 5h 1 2 Thiazolo 3,2 C 1 2 Oxazole

Mechanistic Investigations of Cyclization and Rearrangement Pathways

The synthesis of the 5H- uc.ptvulcanchem.comThiazolo[3,2-c] uc.ptvulcanchem.comoxazole (B20620) core and its derivatives often involves intricate cyclization and rearrangement steps. Understanding these pathways is crucial for the rational design of synthetic routes to this and related heterocyclic systems.

The formation of fused thiazole-oxazole systems can be conceptualized through intramolecular dehydration and cyclization reactions. While specific literature on the direct synthesis of 5H- uc.ptvulcanchem.comThiazolo[3,2-c] uc.ptvulcanchem.comoxazole is limited, analogous transformations in related systems provide valuable insights. For instance, the Robinson-Gabriel synthesis of oxazoles involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com A plausible synthetic strategy for the 5H- uc.ptvulcanchem.comThiazolo[3,2-c] uc.ptvulcanchem.comoxazole ring system could involve the intramolecular cyclization of a suitably functionalized precursor, such as an N-acyl derivative of a 2-mercaptooxazole or a 2-hydroxythiazole derivative, with a dehydrating agent like sulfuric acid, phosphorus pentoxide, or acetic anhydride. pharmaguideline.comnih.gov

The mechanism would likely proceed through the activation of a carbonyl group by the dehydrating agent, followed by nucleophilic attack from a heteroatom in the adjacent ring and subsequent elimination of a water molecule to afford the fused aromatic system. The efficiency of such a cyclization would be dependent on the nature of the substituents and the reaction conditions employed.

Base-induced rearrangements can offer pathways to novel heterocyclic structures. In the context of fused thiazole-oxazole systems, bases can facilitate proton abstraction, leading to the formation of reactive intermediates that can undergo skeletal reorganization. For example, in related azole chemistries, strong bases are known to induce ring-opening and ring-closure sequences, sometimes leading to ring expansion or the formation of isomeric structures. While specific examples for 5H- uc.ptvulcanchem.comThiazolo[3,2-c] uc.ptvulcanchem.comoxazole are not documented, it is conceivable that treatment with a strong base could lead to deprotonation at a susceptible carbon or nitrogen atom, initiating a cascade of electronic shifts that could result in a rearranged heterocyclic framework.

General Reactivity Patterns of Fused Thiazole-Oxazole Systems

The chemical behavior of 5H- uc.ptvulcanchem.comThiazolo[3,2-c] uc.ptvulcanchem.comoxazole is dictated by the electronic properties of the fused thiazole (B1198619) and oxazole rings. The presence of nitrogen and sulfur in the thiazole ring and nitrogen and oxygen in the oxazole ring creates a dipole moment and distinct regions of electrophilicity and nucleophilicity. vulcanchem.com

The reactivity of the fused system towards electrophilic and nucleophilic attack is influenced by the electron distribution within the rings. In general, 1,3-azoles are deactivated towards electrophilic attack due to the presence of the pyridine-like nitrogen atom. oxfordsciencetrove.com However, the sulfur atom in the thiazole ring and the oxygen atom in the oxazole ring can act as electron donors, potentially directing electrophilic substitution to specific carbon atoms. pharmaguideline.com For thiazoles, electrophilic substitution, such as halogenation and sulfonation, typically occurs at the C5 position. pharmaguideline.com In the fused system, the electron density at the various carbon positions would be a composite of the effects from both rings.

Conversely, the electron-deficient nature of certain positions makes them susceptible to nucleophilic attack. The C2 position of both thiazole and oxazole rings is generally electron-deficient and can be attacked by nucleophiles, particularly if a good leaving group is present. pharmaguideline.compharmaguideline.com In fused systems, the nucleophilic substitution patterns can be more complex, and the reaction outcome may depend on the specific nucleophile and reaction conditions.

Position Predicted Reactivity Rationale
C2 (Thiazole moiety)Susceptible to nucleophilic attackElectron-deficient due to adjacent N and S atoms. pharmaguideline.comchemicalbook.com
C5 (Thiazole moiety)Potential site for electrophilic attackElectron-rich due to the sulfur atom. pharmaguideline.com
C2 (Oxazole moiety)Susceptible to nucleophilic attackElectron-deficient due to adjacent N and O atoms. pharmaguideline.com
C5 (Oxazole moiety)Potential site for electrophilic attackElectron-rich due to the oxygen atom.

This table presents a generalized prediction of reactivity based on the known properties of individual thiazole and oxazole rings.

Fused thiazole-oxazole systems can participate in cycloaddition reactions, acting as either the diene or the dipolarophile component. The oxazole ring, in particular, can behave as a diene in Diels-Alder reactions, especially when substituted with electron-releasing groups. pharmaguideline.com This reactivity can be exploited to construct more complex molecular architectures.

Furthermore, mesoionic thiazolo-oxazolium olates, which are structurally related to the 5H- uc.ptvulcanchem.comThiazolo[3,2-c] uc.ptvulcanchem.comoxazole system, have been shown to undergo both intramolecular and intermolecular 1,3-dipolar cycloaddition reactions. uc.ptrsc.orgresearchgate.net These reactions provide a powerful tool for the stereoselective synthesis of novel heterocyclic compounds, such as pyrrolo[1,2-c]thiazole derivatives. uc.ptrsc.orgresearchgate.net The success and regioselectivity of these cycloadditions are influenced by the nature of the dipolarophile and the substituents on the mesoionic ring.

Reaction Type Reactant Product Reference
Intermolecular 1,3-dipolar cycloaddition5H,7H-Thiazolo[3,4-c]oxazol-4-ium-1-olates and various dipolarophiles1H-Pyrrolo[1,2-c]thiazole derivatives uc.pt
Intramolecular 1,3-dipolar cycloaddition5H,7H-Thiazolo[3,4-c]oxazol-4-ium-1-olates with internal dipolarophilesChiral 1H-pyrrolo[1,2-c]thiazole derivatives rsc.orgresearchgate.net

Regioselectivity in Synthetic Transformations

Regioselectivity is a critical consideration in the synthesis and functionalization of fused heterocyclic systems like 5H- uc.ptvulcanchem.comThiazolo[3,2-c] uc.ptvulcanchem.comoxazole. The inherent electronic biases of the fused rings often direct incoming reagents to specific positions. For instance, in the synthesis of related thiazolo[3,2-a]pyrimidines, the regioselectivity of the cyclization is determined by which nitrogen atom of the thiouracil derivative participates in the ring closure, a factor that is influenced by the electronic nature of the substituents. vulcanchem.com

Similarly, in the functionalization of the 5H- uc.ptvulcanchem.comThiazolo[3,2-c] uc.ptvulcanchem.comoxazole core, the site of electrophilic or nucleophilic attack would be expected to be highly regioselective. Computational studies, in conjunction with experimental evidence from related systems, can help predict the most likely sites of reaction, thereby guiding synthetic efforts towards the desired isomers. The regioselective formation of substituted oxazoles has been achieved through transition-metal-free heterocyclization reactions, highlighting the possibility of controlling the substitution pattern on the oxazole moiety of the fused system. acs.orgnih.gov

Analysis of Substituent Effects on Regioselectivity

The regioselectivity of chemical reactions involving the 5H- chemmethod.comresearchgate.netthiazolo[3,2-c] chemmethod.comresearchgate.netoxazole scaffold is significantly influenced by the nature and position of substituents on the heterocyclic rings. While specific studies on this exact fused system are limited, principles derived from related thiazole and oxazole chemistry can provide valuable insights.

Deprotonation reactions, for instance, are highly dependent on the acidity of the ring protons, which is in turn affected by substituent patterns. In studies on substituted thiazole and oxazole carboxylic acids, deprotonation using strong bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) occurs at specific sites depending on the substitution. For example, in 2,4-dimethylthiazole-5-carboxylic acid, deprotonation occurs regiospecifically at the 2-methyl position. rsc.org This preference is attributed to the electronic effects of the substituents and the coordination of the lithium cation.

In the context of 5H- chemmethod.comresearchgate.netthiazolo[3,2-c] chemmethod.comresearchgate.netoxazole, the introduction of electron-donating or electron-withdrawing groups at various positions would be expected to direct the course of electrophilic or nucleophilic attack. For instance, an electron-donating group on the thiazole ring would likely activate the adjacent carbon for electrophilic substitution, while an electron-withdrawing group would favor nucleophilic attack.

The regioselectivity of cycloaddition reactions is also a key aspect of the reactivity of this system. The presence of substituents can influence the stereoelectronic environment of the diene or dienophile components of the molecule, thereby controlling the regiochemical outcome of the reaction.

A pertinent example of regioselective synthesis in a related fused system is the palladium-copper catalyzed reaction of 2-mercaptopropargylquinazoline-4-one with aryl iodides, which yields 1-aryl-substituted-5H- chemmethod.comresearchgate.netthiazolo[3,2-a]quinazoline-5-ones with high regioselectivity. researchgate.net The proposed mechanism involves the formation of an allene (B1206475) intermediate, followed by a nucleophilic attack that dictates the final regiochemistry. researchgate.net This suggests that metal-catalyzed cross-coupling reactions on a substituted 5H- chemmethod.comresearchgate.netthiazolo[3,2-c] chemmethod.comresearchgate.netoxazole could proceed with a high degree of regiocontrol, depending on the nature of the substituents and the catalytic system employed.

The following table summarizes the expected influence of substituents on the regioselectivity of reactions involving the 5H- chemmethod.comresearchgate.netthiazolo[3,2-c] chemmethod.comresearchgate.netoxazole core, based on established principles in heterocyclic chemistry.

Substituent Type Position Expected Effect on Regioselectivity Reaction Type
Electron-Donating Group (e.g., -CH₃, -OCH₃)Thiazole RingActivation of adjacent carbons for electrophilic attack.Electrophilic Substitution
Electron-Withdrawing Group (e.g., -NO₂, -CN)Thiazole RingDeactivation of the ring towards electrophilic attack; potential for nucleophilic aromatic substitution.Nucleophilic Aromatic Substitution
Electron-Donating Group (e.g., -CH₃, -OCH₃)Oxazole RingActivation of adjacent carbons for electrophilic attack.Electrophilic Substitution
Electron-Withdrawing Group (e.g., -NO₂, -CN)Oxazole RingDeactivation of the ring towards electrophilic attack.Electrophilic Substitution

Computational Approaches to Regioselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and understanding the regioselectivity of chemical reactions. nih.gov These methods can provide detailed insights into reaction mechanisms, transition state energies, and the thermodynamic stability of potential products, which are all critical factors in determining the regiochemical outcome of a reaction.

For the 5H- chemmethod.comresearchgate.netthiazolo[3,2-c] chemmethod.comresearchgate.netoxazole system, computational studies can be employed to:

Calculate the electron density and electrostatic potential of the molecule to identify the most nucleophilic and electrophilic sites. This information can predict the initial site of attack for various reagents.

Model the reaction pathways for different regioisomeric products. By calculating the activation energies for each pathway, the kinetically favored product can be identified.

Determine the thermodynamic stability of the possible regioisomers. The product with the lowest free energy will be the thermodynamically favored one.

Analyze the effect of substituents on the electronic structure and reactivity of the molecule. This can help in designing substrates that will lead to a desired regioisomer.

A review of computational studies on the regioselectivity of metal-catalyzed triazole synthesis highlights the utility of DFT calculations in elucidating the role of the catalyst and the stereoelectronic features that govern the reaction's outcome. nih.gov Similar computational approaches could be applied to investigate reactions involving 5H- chemmethod.comresearchgate.netthiazolo[3,2-c] chemmethod.comresearchgate.netoxazole, such as metal-catalyzed cross-coupling or cycloaddition reactions.

For example, in the convergent synthesis of 2-arylidene thiazolo[3,2-a]pyrimidines, computational studies were used to confirm that the experimentally observed regioisomer was indeed the most likely one to be formed. rsc.org This demonstrates the predictive power of computational methods in cases where multiple regioisomers are possible.

The table below outlines the key computational parameters that can be used to predict regioselectivity in reactions of 5H- chemmethod.comresearchgate.netthiazolo[3,2-c] chemmethod.comresearchgate.netoxazole.

Computational Method Parameter Calculated Significance for Regioselectivity
Density Functional Theory (DFT)Electron Density DistributionIdentifies nucleophilic and electrophilic centers.
DFTElectrostatic Potential MapsVisualizes regions of positive and negative charge, indicating sites for electrophilic and nucleophilic attack.
Transition State Theory (within DFT)Activation Energies (ΔG‡)Predicts the kinetically favored reaction pathway and thus the major regioisomer.
DFTReaction Enthalpies (ΔH) and Free Energies (ΔG)Determines the thermodynamic stability of the possible regioisomeric products.

By combining experimental observations with these powerful computational tools, a comprehensive understanding of the factors governing the regioselectivity of reactions involving 5H- chemmethod.comresearchgate.netthiazolo[3,2-c] chemmethod.comresearchgate.netoxazole can be achieved, facilitating the rational design of synthetic routes to novel and potentially bioactive molecules.

Information regarding the chemical compound “5H- nih.govijsred.comThiazolo[3,2-c] nih.govijsred.comoxazole” is not available in the reviewed scientific literature.

Following a comprehensive search of available scientific databases and literature, no research articles, studies, or data could be found pertaining to the specific chemical compound “5H- nih.govijsred.comThiazolo[3,2-c] nih.govijsred.comoxazole”. Consequently, it is not possible to provide an article on its derivatization and functionalization strategies as outlined in the request.

The search for information on this particular heterocyclic scaffold, including transition-metal-catalyzed functionalization, C-H activation methodologies, and the introduction of specific chemical moieties, did not yield any relevant results. The scientific literature does not appear to contain synthesis methods or subsequent chemical modifications for this specific molecule.

This suggests that “5H- nih.govijsred.comThiazolo[3,2-c] nih.govijsred.comoxazole” may be a novel or yet-to-be-synthesized compound, or a scaffold that has not been a subject of published research. Therefore, the requested detailed research findings and data tables for its functionalization via palladium-catalyzed cross-coupling reactions, copper-catalyzed transformations, or C-H activation cannot be generated.

Further research into the synthesis of this parent compound would be a necessary prerequisite before any derivatization or functionalization strategies could be developed and reported in the scientific literature.

Theoretical and Computational Investigations of 5h 1 2 Thiazolo 3,2 C 1 2 Oxazole

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are pivotal in elucidating the electronic characteristics and inherent stability of novel molecular systems. For 5H- irjweb.comresearchgate.netThiazolo[3,2-c] irjweb.comresearchgate.netoxazole (B20620), both Density Functional Theory (DFT) and ab initio methods have been employed to model its behavior and properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently utilized in conjunction with various basis sets to optimize molecular geometries and predict electronic properties. irjweb.com

For heterocyclic systems, DFT calculations are instrumental in determining optimized structures, energies of frontier molecular orbitals (HOMO and LUMO), and various chemical reactivity parameters. irjweb.com These calculations reveal that the arrangement of heteroatoms, such as the sulfur and oxygen in the thiazolo-oxazole core, creates distinct electron-rich and electron-deficient zones, which dictates the molecule's reactivity. The stability of such fused systems can be assessed by analyzing the total energy and the HOMO-LUMO energy gap. A larger energy gap generally signifies greater stability.

Ab Initio Calculation Methodologies

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a high level of theory for studying molecular systems. Methods like Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) are employed to gain detailed insights into the electronic structure and stability. nih.gov For peptide-derived oxazoles and thiazoles, ab initio calculations at the RHF/6-31G* and MP2/6-31G//RHF/6-31G levels have been used to develop optimized parameters for molecular mechanics force fields. nih.gov These studies involve analyzing rotational profiles and the effects of conjugation and hydrogen bonding, which are crucial for understanding the stability of the molecule. nih.gov

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional arrangement of atoms in a molecule is critical to its properties and interactions. Computational methods are employed to find the most stable conformation (the global minimum on the potential energy surface) and to determine precise geometric parameters.

The optimization of the molecular geometry of thiazole (B1198619) and oxazole derivatives is a standard procedure in computational studies, often performed using DFT methods like B3LYP with basis sets such as 6-311G(d,p). researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related oxazole derivatives, bond lengths and angles are calculated to be in good agreement with experimental data from X-ray diffraction. semanticscholar.org The planarity of the fused ring system is a key aspect of its geometry, influencing its electronic properties and potential for stacking interactions.

Reactivity Prediction and Electronic Property Mapping

Understanding the reactivity of a molecule is essential for predicting its chemical behavior. Computational chemistry offers powerful tools for mapping electronic properties and predicting sites of reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for visualizing the charge distribution in a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

In MEP analysis, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov For heterocyclic compounds containing nitrogen and oxygen atoms, the negative potential is often localized around these heteroatoms due to their high electronegativity. trdizin.gov.trresearchgate.net In the case of 5H- irjweb.comresearchgate.netThiazolo[3,2-c] irjweb.comresearchgate.netoxazole, the oxygen and nitrogen atoms are expected to be the primary sites of negative potential, while the hydrogen atoms attached to the carbon framework would exhibit positive potential.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge, calculated as χ²/2η.

These parameters provide insights into the molecule's kinetic stability and reactivity. researchgate.net A low HOMO-LUMO energy gap generally indicates higher reactivity.

Calculated Global Reactivity Descriptors for a Thiazole Derivative

DescriptorValue (eV)
Ionization Potential (I)5.26
Electron Affinity (A)1.87
Electronegativity (χ)3.57
Electrophilicity (ω)3.76

This table presents data for a related thiadiazole molecule as a reference for the types of values obtained from such calculations. researchgate.net

Computational Studies on Intermolecular Interactions

No published research specifically modeling the binding energies or adsorption behaviors of 5H- worldwidejournals.comnih.govThiazolo[3,2-c] worldwidejournals.comnih.govoxazole was found. This includes a lack of data tables and detailed findings related to its interaction with other molecules or surfaces.

Information regarding 5H- researchgate.netchemmethod.comThiazolo[3,2-c] researchgate.netchemmethod.comoxazole Remains Elusive in Publicly Accessible Scientific Literature

Comprehensive searches for spectroscopic and structural data on the specific chemical compound 5H- researchgate.netchemmethod.comThiazolo[3,2-c] researchgate.netchemmethod.comoxazole have yielded no specific results for this molecule. Despite extensive queries aimed at retrieving information on its nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray diffraction analysis, no dedicated studies or datasets for this particular heterocyclic system could be located within the searched scientific databases and literature.

The investigation sought to gather detailed research findings to construct an article based on a specific outline, covering various analytical methodologies. However, the search results consistently provided information on related, but structurally distinct, compounds. These included various derivatives of thiazole and oxazole, as well as other fused heterocyclic systems. While data is available for a wide range of related structures, such as substituted thiazoles, oxazoles, and benzazoles, this information does not pertain to the parent compound 5H- researchgate.netchemmethod.comThiazolo[3,2-c] researchgate.netchemmethod.comoxazole.

The absence of specific data for this compound prevents the creation of a scientifically accurate article that adheres to the requested detailed structure, which includes:

Proton and Carbon-13 NMR data for structural assignment.

Advanced multinuclear NMR spectroscopy findings.

Infrared spectroscopy data for functional group identification.

High-resolution mass spectrometry (HRMS) for molecular weight and fragmentation analysis.

X-ray diffraction data for solid-state structure determination.

Without primary or secondary sources reporting these specific analytical results for 5H- researchgate.netchemmethod.comThiazolo[3,2-c] researchgate.netchemmethod.comoxazole, it is not possible to fulfill the request for a detailed scientific article focusing solely on this compound. The available literature does not appear to contain the necessary experimental data for a thorough discussion of its spectroscopic and structural properties.

Therefore, all sections of the proposed article outline remain unaddressed due to the lack of specific information on 5H- researchgate.netchemmethod.comThiazolo[3,2-c] researchgate.netchemmethod.comoxazole .

Spectroscopic and Structural Elucidation Methodologies for 5h 1 2 Thiazolo 3,2 C 1 2 Oxazole

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique for determining the empirical formula of a synthesized compound. It measures the percentage composition of elements like carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). For a theoretical compound like 5H- nih.govnih.govThiazolo[3,2-c] nih.govnih.govoxazole (B20620), with a molecular formula of C₅H₅NOS, the expected elemental composition can be calculated. However, without experimental data from synthesized samples, these values remain theoretical.

Table 1: Theoretical Elemental Composition of C₅H₅NOS

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01560.0552.15
HydrogenH1.0155.054.38
NitrogenN14.01114.0112.17
OxygenO16.00116.0013.90
SulfurS32.07132.0727.86
Total 115.18 100.00

Note: This table represents calculated theoretical values. No experimental data for 5H- nih.govnih.govThiazolo[3,2-c] nih.govnih.govoxazole has been found.

In practice, researchers would compare the experimentally obtained percentages of C, H, N, and S with these theoretical values. A close correlation between the experimental and calculated values would serve as strong evidence for the proposed empirical formula. nih.govresearchgate.netmdpi.com

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for assessing the purity of a chemical compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed to separate the target compound from any impurities, starting materials, or by-products from a synthesis reaction. chemmethod.comijpbs.comnih.gov

In a typical HPLC analysis, a solution of the compound is passed through a column under high pressure. The components of the mixture are separated based on their differential interactions with the stationary phase of the column and the mobile phase. A detector then records the elution of each component, generating a chromatogram. A pure compound would ideally show a single, sharp peak. chromforum.org The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions.

For TLC, a small amount of the compound is spotted onto a plate coated with an adsorbent material. The plate is then placed in a developing chamber with a solvent. As the solvent moves up the plate, it separates the components of the sample. The purity is assessed by the number of spots that appear after visualization, typically under UV light. A single spot suggests a high degree of purity. researchgate.net

While these techniques are standard practice in the characterization of new chemical entities, no published studies were found that apply them to 5H- nih.govnih.govThiazolo[3,2-c] nih.govnih.govoxazole. Therefore, specific data such as retention times, solvent systems, or chromatograms for this particular compound cannot be provided.

Q & A

Q. How is the structural nomenclature of 5H-[1,3]Thiazolo[3,2-c][1,3]oxazole determined?

The compound’s name follows IUPAC fused heterocycle rules. The numbering prioritizes heteroatoms (O > S) and assigns lower locants to the oxazole component. The "Thiazolo" prefix indicates the thiazole ring fused to the oxazole ring. The descriptor [3,2-c] specifies bridgehead positions and fusion pattern .

Q. What experimental methods are used to confirm the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement is standard. SHELX programs optimize structural parameters, handle twinning, and validate bond lengths/angles. For example, SHELXL refines high-resolution data to resolve disorder in fused rings .

Q. What are common synthetic routes for preparing thiazolo-oxazole derivatives?

Multi-step synthesis typically involves:

  • Step 1: Preparation of thiazole and oxazole precursors via cyclization (e.g., Hantzsch thiazole synthesis).
  • Step 2: Fusion of heterocycles using catalysts like BF₃·Et₂O or acidic conditions.
  • Step 3: Functionalization via Suzuki coupling or condensation to introduce substituents .

Advanced Research Questions

Q. How can contradictory reactivity data for thiazolo-oxazole derivatives be resolved?

Contradictions in reactivity (e.g., electrophilic substitution vs. ring-opening) require mechanistic studies:

  • DFT calculations to map reaction pathways.
  • Isotopic labeling (e.g., ¹⁸O tracing) to track intermediates.
  • In situ NMR to monitor kinetics under varying conditions (pH, solvent) .

Q. What strategies optimize reaction yields in thiazolo-oxazole synthesis?

Yield optimization involves:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization.
  • Catalyst selection : Pd(PPh₃)₄ for cross-coupling; TEMPO for oxidation control.
  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How do halogen substituents influence biological activity in thiazolo-oxazole derivatives?

Halogens (Cl, F) enhance bioactivity via:

  • Electrophilic interactions : Binding to cysteine residues in target enzymes.
  • Lipophilicity modulation : Improved membrane permeability (logP optimization).
  • In vitro assays : IC₅₀ profiling against cancer cell lines (e.g., NCI-60 panel) quantifies potency .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

SAR studies use:

  • Molecular docking (AutoDock Vina) to simulate binding to targets like tubulin or kinases.
  • 3D-QSAR (CoMFA/CoMSIA) to correlate substituent electronic effects with activity.
  • Pharmacophore modeling to identify critical hydrogen-bonding motifs .

Q. How are spectroscopic techniques applied to resolve tautomerism in thiazolo-oxazole systems?

Tautomeric equilibria are characterized via:

  • ¹H-¹⁵N HMBC NMR : Identifies N-H coupling patterns.
  • IR spectroscopy : Detects shifts in ν(N-H) and ν(C=O) bands.
  • Variable-temperature studies : Stabilizes dominant tautomers for crystallographic validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.